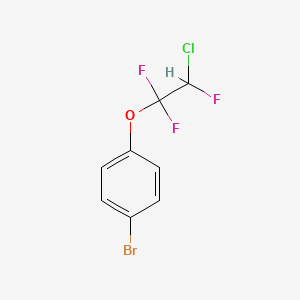![molecular formula C14H17NO3S B6264815 7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione CAS No. 1690364-56-7](/img/new.no-structure.jpg)
7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione is a complex organic compound with the molecular formula C14H17NO3S. It is known for its unique bicyclic structure, which includes a sulfur atom and an azabicyclo framework. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo framework.
Introduction of the sulfur atom: This is achieved through a substitution reaction where a sulfur-containing reagent is introduced.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of benzyl derivatives .
Applications De Recherche Scientifique
7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione involves its interaction with specific molecular targets. The sulfur atom and the azabicyclo framework play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound can affect cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-dione: Similar structure but lacks one oxygen atom.
7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-tetraone: Contains an additional oxygen atom.
Uniqueness
7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione is unique due to its specific combination of a benzyl group, a sulfur atom, and an azabicyclo framework.
Propriétés
Numéro CAS |
1690364-56-7 |
|---|---|
Formule moléculaire |
C14H17NO3S |
Poids moléculaire |
279.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



